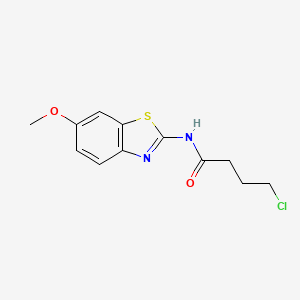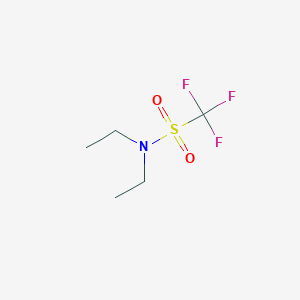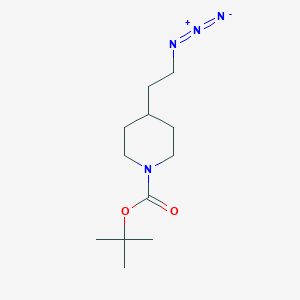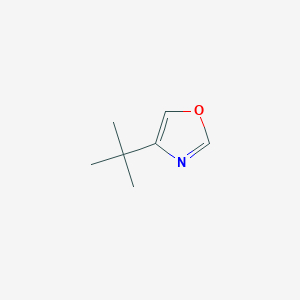amine CAS No. 21581-36-2](/img/structure/B6611963.png)
[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-diethoxyphenyl)ethylamine is an organic compound belonging to the class of phenethylamines. This compound is characterized by the presence of a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, and an ethylamine chain with a methyl substitution on the nitrogen atom. It is a derivative of phenethylamine, which is a significant structure in medicinal chemistry due to its presence in various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-diethoxyphenyl)ethylamine can be achieved through several synthetic routes. One common method involves the alkylation of 3,4-diethoxybenzaldehyde with ethylamine, followed by reductive amination to introduce the methyl group on the nitrogen atom. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions to prevent hydrolysis of intermediates .
Industrial Production Methods
In an industrial setting, the production of 2-(3,4-diethoxyphenyl)ethylamine may involve continuous flow processes to ensure high yield and purity. The use of catalytic hydrogenation and automated systems for reagent addition and product separation can enhance the efficiency of the synthesis. The reaction conditions are optimized to maintain a balance between reaction rate and product stability .
化学反应分析
Types of Reactions
2-(3,4-diethoxyphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 3,4-diethoxybenzoic acid, while reduction with sodium borohydride can produce 3,4-diethoxyphenethyl alcohol .
科学研究应用
2-(3,4-diethoxyphenyl)ethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-(3,4-diethoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The ethoxy groups and the phenethylamine backbone play a crucial role in binding to these receptors, modulating their activity. This interaction can influence various signaling pathways, leading to changes in cellular responses .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: Similar in structure but with methoxy groups instead of ethoxy groups.
3,4-Diethoxyphenethylamine: Lacks the methyl substitution on the nitrogen atom.
Mescaline: Contains an additional methoxy group at the 5 position.
Uniqueness
2-(3,4-diethoxyphenyl)ethylamine is unique due to the presence of ethoxy groups, which can influence its lipophilicity and receptor binding affinity. The methyl substitution on the nitrogen atom also affects its pharmacokinetic properties, potentially enhancing its stability and bioavailability compared to similar compounds .
属性
IUPAC Name |
2-(3,4-diethoxyphenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGVGCGULYWMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNC)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]propanoic acid](/img/structure/B6611916.png)

![tert-butyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B6611922.png)

![1-(2-Naphthalenylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6611938.png)






